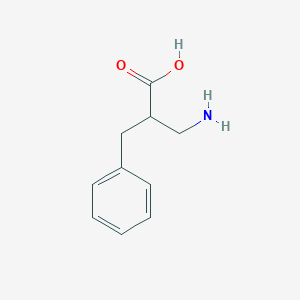

3-Amino-2-benzylpropanoic acid

Beschreibung

Structural Classification as a β-Amino Acid

3-Amino-2-benzylpropanoic acid is classified as a β-amino acid. This classification is determined by the relative positions of the amino group and the carboxyl group on the carbon skeleton. In β-amino acids, the amino group is attached to the β-carbon (the third carbon atom from the carboxyl group). This structural arrangement distinguishes it from α-amino acids, the fundamental building blocks of proteins, where the amino group is on the α-carbon. The structure of this compound features a propanoic acid backbone with a benzyl (B1604629) substituent at the second carbon and an amino group at the third.

The general structure of a β-amino acid is characterized by the amino group being two carbons away from the carboxyl group. This specific arrangement in this compound influences its conformational preferences and its ability to form unique secondary structures in peptides and other polymers, making it a subject of interest in the field of peptidomimetics.

Table 1: Structural Details of this compound

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃NO₂ nih.gov |

| Classification | β-Amino Acid |

| Key Functional Groups | Amino Group (-NH₂), Carboxyl Group (-COOH), Benzyl Group (-CH₂C₆H₅) |

Significance as a Chiral Building Block in Organic Synthesis

The presence of a stereocenter at the second carbon atom makes this compound a chiral molecule. This chirality is of paramount importance in organic synthesis, as it allows for the preparation of enantiomerically pure compounds. myskinrecipes.com The (R) and (S) enantiomers of this compound serve as valuable chiral building blocks for the asymmetric synthesis of a wide array of complex target molecules. myskinrecipes.com

The ability to introduce a specific stereochemistry is crucial in the development of pharmaceuticals and other bioactive molecules, as different enantiomers can exhibit vastly different biological activities. The use of chiral auxiliaries in conjunction with derivatives of this compound has been a successful strategy for controlling stereochemistry in various chemical transformations.

Broad Applications in Chemical and Biological Research

The versatility of this compound and its derivatives extends to a wide range of applications in both chemical and biological research. In medicinal chemistry, it serves as a key intermediate in the synthesis of diverse bioactive compounds. myskinrecipes.com For instance, derivatives of phenylpropanoic acid have been investigated for their potential in managing diabetes due to their agonistic activity on certain receptors.

In the broader field of organic synthesis, it is utilized as a foundational element for constructing more intricate molecular architectures. Its structural features are also explored in the context of biochemical probes. The ability to modify the amino and carboxyl groups, as well as the aromatic ring of the benzyl group, allows for the creation of a diverse library of compounds with varied properties and potential applications. Research has shown that β-amino acids and their derivatives are valuable starting materials for bio-organic and medicinal chemistry. researchgate.net

Table 2: Research Applications of Phenylpropanoic Acid Derivatives

| Research Area | Specific Application/Finding |

|---|---|

| Medicinal Chemistry | Optimization of β-substituted phenylpropanoic acids led to the identification of potent GPR40 agonists for potential diabetes treatment. |

| Organic Synthesis | Used as a building block for creating more complex molecules. |

| Biochemical Probes | Investigated for its potential as a biochemical probe due to its structural features. |

| Drug Discovery | Derivatives have been explored for their therapeutic properties. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVEBBGKNAHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298934 | |

| Record name | 3-amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95598-13-3 | |

| Record name | 3-amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 2 Benzylpropanoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful strategy for the synthesis of enantiomerically pure amino acids by combining the selectivity of enzymes with chemical reactions.

Enzymatic Resolution of Racemic Mixtures of Acyclic β²-Amino Acids

The enzymatic resolution of racemic mixtures is a widely employed technique to obtain enantiomerically pure β-amino acids. This method relies on the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

One common approach involves the use of aminoacylases. These enzymes selectively hydrolyze the N-acyl group of one enantiomer of an N-acyl-β-amino acid, allowing for the separation of the resulting free amino acid from the unreacted N-acyl-amino acid. For instance, a racemic mixture of N-acetyl-3-amino-2-benzylpropanoic acid can be subjected to enzymatic hydrolysis. The enzyme will selectively cleave the acetyl group from the L-enantiomer, yielding L-3-amino-2-benzylpropanoic acid, while the D-N-acetyl-3-amino-2-benzylpropanoic acid remains unchanged. These two compounds can then be separated based on their different chemical properties.

Another enzymatic strategy utilizes transaminases. In a process known as kinetic resolution, a transaminase can selectively convert one enantiomer of a racemic β-amino acid into the corresponding β-keto acid, while leaving the other enantiomer untouched. This allows for the isolation of the desired enantiomerically pure β-amino acid. The choice of enzyme is crucial and depends on the specific substrate.

| Enzyme Type | Principle of Resolution | Substrate Example | Product(s) |

| Aminoacylase | Selective hydrolysis of an N-acyl group from one enantiomer. | Racemic N-acetyl-3-amino-2-benzylpropanoic acid | L-3-amino-2-benzylpropanoic acid and D-N-acetyl-3-amino-2-benzylpropanoic acid |

| Transaminase | Selective transamination of one enantiomer to a keto acid. | Racemic 3-amino-2-benzylpropanoic acid | Enantiomerically enriched this compound and a β-keto acid |

Chemical Synthesis Strategies

Various chemical synthesis strategies have been developed to produce this compound, often focusing on controlling the stereochemistry at the C2 and C3 positions.

Alkylation of Methyl Cyanoacetate (B8463686) Routes

A plausible synthetic route to this compound can be envisioned starting from the alkylation of methyl cyanoacetate. This approach typically involves a Knoevenagel condensation followed by reduction and hydrolysis steps.

The synthesis would commence with the Knoevenagel condensation of benzaldehyde (B42025) and methyl cyanoacetate, catalyzed by a weak base, to form methyl 2-cyano-3-phenylpropenoate. Subsequent reduction of the carbon-carbon double bond and the nitrile group is a key step. A catalytic hydrogenation could potentially reduce both functionalities simultaneously. The resulting ester can then be hydrolyzed to afford the final product, this compound. The stereochemical outcome of this route would depend on the conditions of the reduction step.

| Step | Reaction | Reactants | Product |

| 1 | Knoevenagel Condensation | Benzaldehyde, Methyl cyanoacetate | Methyl 2-cyano-3-phenylpropenoate |

| 2 | Reduction | Methyl 2-cyano-3-phenylpropenoate, Reducing agent (e.g., H₂/catalyst) | Methyl 3-amino-2-benzylpropanoate |

| 3 | Hydrolysis | Methyl 3-amino-2-benzylpropanoate | This compound |

Stereoselective Alkylation of Isoserine Derivatives for α-Benzyl-β²-amino Acids

A sophisticated method for the synthesis of α-benzyl-β²-amino acids, such as this compound, involves the stereoselective alkylation of isoserine derivatives. nih.govacs.orgresearchgate.netacs.orgresearchgate.net This strategy utilizes a chiral auxiliary to direct the stereochemical outcome of the alkylation step. nih.govacs.orgresearchgate.netacs.orgresearchgate.net

The process begins with the synthesis of chiral bicyclic N,O-acetal isoserine derivatives. nih.govacs.orgresearchgate.netacs.orgresearchgate.net These derivatives are formed through an acid-catalyzed reaction between a protected L-isoserine and a chiral acetal-forming reagent. nih.govacs.orgresearchgate.netacs.orgresearchgate.net The resulting bicyclic structure creates a rigid framework that exposes one face of the molecule to alkylation. nih.govacs.orgresearchgate.netacs.orgresearchgate.net

Deprotonation of the α-position of the isoserine derivative with a strong base generates a chiral enolate. nih.govacs.org Subsequent alkylation with benzyl (B1604629) bromide introduces the benzyl group with high diastereoselectivity, which is dictated by the steric hindrance of the chiral auxiliary. nih.govacs.org Finally, acidic hydrolysis removes the chiral auxiliary to yield the enantiomerically enriched α-benzyl-β²-amino acid. nih.govacs.org The stereochemistry of the final product, whether retention or inversion of configuration, is dependent on the relative configuration of the stereocenters in the starting chiral isoserine derivative. nih.govacs.org

| Substrate | Alkylating Agent | Diastereoselectivity | Reference |

| Chiral bicyclic N,O-acetal of L-isoserine | Benzyl bromide | High (retention or inversion) | nih.govacs.org |

Chiral Glycine (B1666218) Schiff Base Ni(II) Complex as Intermediate

The use of chiral nickel(II) complexes of glycine Schiff bases represents a powerful and versatile method for the asymmetric synthesis of α-substituted amino acids, which can be adapted for β-amino acids. This approach relies on a chiral ligand to control the stereochemistry of the alkylation reaction.

In this method, a Schiff base is formed between glycine and a chiral ligand, which then coordinates to a Ni(II) center to form a square-planar complex. The chiral ligand, often derived from proline, creates a specific steric environment around the glycine moiety. Deprotonation of the glycine's α-carbon generates a nucleophilic enolate, which is then alkylated with an electrophile, such as benzyl bromide.

The bulky chiral ligand effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity. After the alkylation step, the amino acid product is liberated from the complex by acidic hydrolysis, and the chiral auxiliary can often be recovered and reused. This methodology allows for the synthesis of various α-substituted β-amino acids with predictable stereochemistry.

| Chiral Ligand | Electrophile | Diastereomeric Excess (d.e.) |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Benzyl bromide | High |

| (S)-o-[(N-Benzylprolyl)amino]benzophenone | Various alkyl halides | >90% |

Application of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a valuable technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of amino acid synthesis, chiral phase-transfer catalysts can be employed to achieve asymmetric alkylation.

For the synthesis of this compound, a suitable precursor, such as a glycine Schiff base ester, would be dissolved in a nonpolar organic solvent. The alkylating agent, benzyl bromide, would also be in the organic phase. A base, such as potassium hydroxide (B78521), would be in the aqueous phase. The chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the glycine derivative.

The resulting ion pair between the chiral catalyst and the enolate exists in a chiral environment, which directs the subsequent alkylation to occur stereoselectively. This leads to the formation of an enantiomerically enriched product. The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the phase-transfer catalyst, the solvent, and the reaction temperature.

| Chiral Phase-Transfer Catalyst | Substrate | Enantiomeric Excess (ee) |

| Cinchona alkaloid-derived quaternary ammonium salt | Glycine Schiff base tert-butyl ester | Up to 99% |

| Maruoka catalyst | Glycine Schiff base tert-butyl ester | High |

Second-Order Asymmetric Transformation (SOAT) for Stereoisomer Isolation

Second-Order Asymmetric Transformation (SOAT) is an efficient and scalable strategy for the synthesis of α-amino acids by leveraging the lability and interconversion of stereogenic centers. nih.gov While not as common as other asymmetric methodologies, SOAT provides an operationally convenient route to optically pure amino acids. nih.gov This technique is particularly relevant in the synthesis of derivatives of this compound, where it is employed to isolate the desired stereoisomer from a mixture.

The general approach often involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base. mdpi.com This initial reaction introduces the benzyl substituent. The resulting product is a mixture of diastereomers. The key to SOAT is the epimerization at the α-carbon of the amino acid backbone. Under specific conditions, typically basic, one stereocenter becomes labile and can interconvert between its configurations. This dynamic equilibrium allows the less stable diastereomer to transform into the more stable, and therefore desired, diastereomer, leading to its enrichment in the mixture. The thermodynamic stability difference between the diastereomers drives the transformation. After the transformation enriches one stereoisomer, disassembly of the nickel complex yields the target amino acid with high enantiomeric purity. nih.gov

A general synthetic strategy employing SOAT for a derivative of this compound can be outlined as follows:

Complex Formation: A chiral ligand, glycine, and a nickel(II) salt are reacted to form a chiral Ni(II) complex of a glycine Schiff base.

Alkylation: The complex is alkylated, for instance with benzyl bromide, under phase-transfer catalysis (PTC) conditions to introduce the benzyl group at the 2-position. This step creates a new stereocenter, resulting in a diastereomeric mixture.

Asymmetric Transformation: The diastereomeric mixture is subjected to conditions that induce epimerization at the α-carbon, allowing the mixture to equilibrate to a state enriched in the thermodynamically more stable diastereomer.

Isolation and Deprotection: The enriched diastereomer is isolated, and the chiral auxiliary and nickel are removed, often through acidolysis, to yield the enantiomerically pure amino acid. nih.gov

Synthesis of Protected Derivatives

The amino group of this compound must be protected during many synthetic applications, such as peptide synthesis, to prevent unwanted side reactions. The two most common amine protecting groups are tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

Boc-Protected this compound

The synthesis of N-Boc-3-amino-2-benzylpropanoic acid is typically achieved through the reaction of the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a standard and widely used method for the Boc-protection of amino acids. mdpi.comgoogle.com The reaction is generally carried out in the presence of a base in a suitable solvent system.

The process involves the nucleophilic attack of the amino group of this compound on one of the carbonyl carbons of Boc₂O. A base is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction. The choice of solvent and base can be optimized to ensure high yield and purity of the final product.

Table 1: General Reaction Conditions for Boc-Protection

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Dioxane, water, dichloromethane, or a biphasic mixture |

| Base | Sodium hydroxide, triethylamine, or sodium bicarbonate |

| Temperature | 0°C to room temperature |

| Reaction Time | Several hours to overnight |

Following the reaction, the Boc-protected amino acid is typically isolated through an extractive workup and purified by crystallization or chromatography. google.com

Fmoc-Protected this compound

The synthesis of Fmoc-protected this compound is a critical step for its use in solid-phase peptide synthesis (SPPS). A multi-step synthetic approach is often employed, starting from a chiral glycine equivalent.

A representative synthesis involves the following key steps:

Preparation of Chiral Intermediate: A chiral glycine Schiff base nickel(II) complex is used as a versatile starting material.

Alkylation: This complex undergoes alkylation using benzyl bromide under phase-transfer catalysis to introduce the benzyl substituent at the Cα position.

Stereoisomer Isolation: A Second-Order Asymmetric Transformation (SOAT) is performed to enrich the desired stereoisomer, as detailed in section 2.2.5.

Acidolysis and Fmoc-Protection: The chiral auxiliary is removed from the nickel complex via acidolysis. The resulting free amine of the amino acid is then protected with an Fmoc group. This final step is commonly achieved by reacting the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) under basic conditions. nih.gov

Table 2: Synthetic Overview for Fmoc-(R)-3-amino-2-benzylpropanoic acid

| Step | Reaction Type | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Complexation | Chiral Ligand, Glycine, Ni(II) salt | Prepare chiral intermediate | |

| 2 | Alkylation | Benzyl Bromide, PTC catalyst | Introduce benzyl group | |

| 3 | Isomerization | Base | Isolate desired stereoisomer via SOAT |

This method provides a reliable pathway to enantiomerically pure Fmoc-3-amino-2-benzylpropanoic acid, ready for incorporation into peptide chains. The Fmoc group is advantageous as it can be removed under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups often used in SPPS.

Functionalization and Derivatization in Research

Role of Protecting Groups (Boc, Fmoc) in Peptide Synthesis

In peptide synthesis, the selective protection and deprotection of the amino group of amino acids are fundamental to control the sequence of amino acid addition. For 3-Amino-2-benzylpropanoic acid, two of the most common amine protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). sigmaaldrich.com

Fmoc-(R)-3-amino-2-benzylpropanoic acid is frequently used as a building block in SPPS. xinchem.com The Fmoc group effectively shields the β-amino group from unwanted reactions during the coupling of the carboxylic acid moiety to the N-terminus of the growing peptide chain. Once the coupling is complete, the Fmoc group is removed to reveal a new free amine, ready for the next coupling cycle. Similarly, N-Boc-protected this compound is utilized in Boc-based SPPS strategies. sigmaaldrich.com

The use of these protected derivatives facilitates the efficient and controlled assembly of complex peptide sequences containing this non-natural β-amino acid.

Table 1: Common Protecting Groups for this compound

| Protecting Group | Chemical Name | Deprotection Condition | Strategy |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Mild Base (e.g., Piperidine) | Orthogonal |

| Boc | tert-butyloxycarbonyl | Strong Acid (e.g., TFA) | Standard |

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling peptide chains, and Fmoc-protected this compound is a key reagent for introducing this β-amino acid into a sequence. The process involves the stepwise addition of protected amino acids to a growing chain that is covalently attached to an insoluble solid support or resin.

The typical cycle for incorporating Fmoc-(R)-3-amino-2-benzylpropanoic acid via SPPS is as follows:

Deprotection: The Fmoc group of the resin-bound terminal amino acid is removed with a piperidine (B6355638) solution to expose the free amino group.

Activation and Coupling: The carboxylic acid of Fmoc-(R)-3-amino-2-benzylpropanoic acid is activated using coupling reagents like HBTU (O-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxy-1H-benzotriazole). researchgate.net This activated species is then added to the resin, where it reacts with the free amino group of the peptide chain to form a new peptide bond. researchgate.net

Washing: The resin is washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is fully assembled. The incorporation of β-amino acids like this compound is a routine strategy to create peptidomimetics with enhanced properties. researchgate.net

Key influences include:

Conformational Constraint: The substitution on the backbone, particularly the benzyl (B1604629) group at the Cα position, introduces steric hindrance that restricts the conformational space accessible to the peptide chain. researchgate.net This can lead to the formation of stable, well-defined secondary structures, such as helices and turns, that might not be accessible to natural peptides. researchgate.net

Increased Stability: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases. Proteases are highly specific for peptide bonds between L-α-amino acids, and the altered backbone geometry of β-amino acid-containing peptides makes them poor substrates for these enzymes. This leads to a longer biological half-life, a desirable trait for therapeutic peptides. researchgate.net

Hydrophobic Interactions: The benzyl side chain is hydrophobic and can participate in intramolecular or intermolecular hydrophobic interactions, further stabilizing specific folded conformations.

The structural modifications imparted by this compound also affect how a peptide interacts with its biological targets, such as receptors or enzymes. The precise positioning of functional groups is critical for molecular recognition. By altering the peptide backbone and introducing a bulky benzyl group, the spatial orientation of other side chains in the peptide is changed.

This can lead to:

Altered Binding Affinity: The modified conformation may either enhance or decrease the binding affinity for a specific target. The benzyl group itself can engage in π-π stacking or hydrophobic interactions within a binding pocket, potentially increasing affinity.

Modified Specificity: The unique three-dimensional structure of the peptidomimetic can result in novel binding specificities, allowing it to interact with targets that the corresponding α-amino acid peptide cannot.

Enantioselective Recognition: The chirality of this compound is crucial. Enantioseparation studies using macrocyclic glycopeptide-based chiral stationary phases have demonstrated that these phases can distinguish between the enantiomers of this compound, highlighting the importance of stereochemistry in molecular interactions. vdoc.pubresearchgate.net

Bioconjugation Processes

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This compound and its derivatives are utilized in these processes to attach peptides to other molecules or surfaces. fluorochem.co.uk

The compound can be functionalized to participate in various conjugation chemistries. For example, the amino or carboxylic acid groups can be modified to introduce reactive handles for "click chemistry" or other specific ligation reactions. vulcanchem.com This application is important for:

Drug Delivery Systems: Attaching peptides containing this amino acid to nanoparticles or polymers to improve drug targeting and delivery.

Diagnostic Tools: Linking these peptides to fluorescent dyes, radioisotopes, or surfaces for use in diagnostic assays and imaging.

Material Science: Immobilizing peptides onto surfaces to create biocompatible materials or biosensors.

The stability and defined conformation that this compound imparts to peptides make it a valuable component in creating robust and functional bioconjugates.

Applications in Medicinal Chemistry and Biological Systems Research

Role in Drug Discovery and Development

In the landscape of drug discovery, 3-Amino-2-benzylpropanoic acid is valued not as a direct therapeutic agent but as a sophisticated component in the synthesis of complex molecules. Its synthesis has been achieved through methods such as the alkylation of methyl cyanoacetate (B8463686) followed by a reduction step. nih.govresearchgate.net The availability of this compound allows chemists to explore novel molecular architectures.

One specific application is its use as a transient directing group in palladium-catalyzed C(sp³)-H bond activation. researchgate.net This advanced synthetic strategy enables the arylation of otherwise unreactive C-H bonds in molecules like non-aromatic ketones. researchgate.net By temporarily guiding a metal catalyst to a specific site on a substrate molecule, this compound facilitates the construction of complex chemical structures that are foundational to developing new pharmaceutical agents. researchgate.netuantwerpen.be

The incorporation of non-natural amino acids like β-amino acids is a key strategy in the design of modern therapeutic peptides. Peptides constructed from β-amino acids, known as β-peptides, often exhibit enhanced stability because they are resistant to degradation by enzymes that typically break down natural peptides. researchgate.net

As a non-natural β-amino acid, this compound is a candidate for inclusion in such peptidomimetics. nih.gov While the principle of using β-amino acids to improve peptide drug properties is well-established, specific examples of therapeutic peptides that incorporate this compound are not extensively detailed in current research literature. Its primary role remains that of a specialized building block available for creating these next-generation peptides. nih.govresearchgate.net

Modulation of Biological Targets and Pathways

The potential for derivatives of this compound to interact with and modulate biological targets is an area of theoretical interest, though specific published studies are limited.

G-protein-coupled receptors are a major class of drug targets. Peptides and peptidomimetics are often designed to interact with these receptors. While incorporating non-natural amino acids is a common strategy to enhance the binding and selectivity of peptides for GPCRs, there is no specific research available in the search results demonstrating that derivatives of this compound enhance binding affinities to GPCRs.

The modulation of enzyme activity is a cornerstone of pharmacology. While peptides built from β-amino acids are known to resist enzymatic breakdown, specific studies identifying this compound or its simple derivatives as direct inhibitors or activators of particular enzymes are not present in the available literature. Its most clearly defined role in this context is conferring protease resistance to peptides into which it is incorporated. researchgate.net

Research in Neuroscience for Neurological Disorders

Despite the critical need for novel molecules in neuroscience, there is currently no specific, publicly available research that details the use or investigation of this compound in the context of neurological disorders.

Analytical Applications: Chiral Separation Efficiency

The resolution of enantiomers is a critical aspect of pharmaceutical development and analysis, ensuring the isolation of the therapeutically active isomer from its counterpart. For this compound, a β-amino acid containing a chiral center, the ability to efficiently separate its (R) and (S)-enantiomers is essential for preclinical and clinical studies. The analytical separation is typically achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC), which can be approached through direct or indirect methods.

Direct methods involve the use of Chiral Stationary Phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times. Given the structural features of this compound—a primary amino group, a carboxylic acid group, and an aromatic ring—several types of CSPs are applicable by analogy to similar compounds like β-phenylalanine and other aromatic amino acids.

Polysaccharide-based CSPs , such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates (e.g., Chiralpak® and Chiralcel® series), are widely recognized for their broad enantioselectivity. mdpi.comkoreascience.krnih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance, making them suitable for aromatic amino acids. koreascience.kr For instance, amylose tris(3,5-dimethylphenylcarbamate) has shown excellent resolution for N-derivatized amino acids. koreascience.kr

Macrocyclic glycopeptide CSPs , such as those based on teicoplanin (e.g., Chirobiotic™ T) or vancomycin, are particularly effective for underivatized amino acids. chromatographytoday.comnih.gov Their complex structures offer multiple interaction points, including ionic interactions, hydrogen bonding, and π-π stacking, which are crucial for resolving zwitterionic molecules like amino acids. chromatographytoday.comnih.gov Teicoplanin-based CSPs, in particular, have demonstrated unique selectivity for α-, β-, and γ-amino acids. sigmaaldrich.com

Ligand-exchange chromatography (LEC) represents another viable direct approach. This technique typically uses a stationary phase coated with a chiral ligand (like L-hydroxyproline) and a metal ion (e.g., Cu(II)) in the mobile phase to form transient diastereomeric complexes with the analyte enantiomers. nih.gov

Indirect methods provide an alternative strategy where the enantiomers are derivatized with a Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomeric pairs can then be separated on a standard, achiral reversed-phase column (e.g., C18). Common CDAs for amino acids include Marfey’s reagent (FDAA, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). acs.orgnih.gov This approach can offer high sensitivity and allows for the use of conventional HPLC systems. nih.gov

Below is a table summarizing potential chiral separation methods for this compound, based on successful separations of analogous compounds reported in the literature.

Interactive Data Table: Chiral Separation Methods for Compounds Analogous to this compound

| Analyte | Chiral Stationary Phase (CSP) / Method | Mobile Phase / Conditions | Detection | Separation Factor (α) | Resolution (Rs) | Reference |

| Phenylalanine | Chiralpak AD-H (amylose-based) | n-Hexane/IPA/TFA (80/20/0.1) | UV | 3.56 | 15.07 | koreascience.kr |

| Tyrosine | Vancomycin (as chiral mobile phase additive) | K₂HPO₄ (50mM, pH 6.0)/2-Propanol (50:50) | UV | - | 2.97 | nih.gov |

| β-methyl-amino acids | L-4-hydroxyproline bonded to silica (B1680970) (LEC) | Aqueous CuSO₄ | UV | - | Baseline | nih.gov |

| General Amino Acids | Chirobiotic T (Teicoplanin-based) | Methanol/Acetic Acid/Triethylamine | UV/MS | - | Good | chromatographytoday.comsigmaaldrich.com |

| Various Amino Acids | Indirect method with FLEC derivatization | Acetonitrile/Aqueous Buffer | Fluorescence | - | Good | acs.org |

This table is for illustrative purposes and shows data for structurally similar compounds to indicate potential analytical methods for this compound. α (Separation Factor) is the ratio of retention factors of the two enantiomers. Rs (Resolution) is a measure of the degree of separation between two peaks. "Good" or "Baseline" indicates that effective separation was achieved as reported in the source.

Stereochemical Control and Its Biological Implications

Enantioselective Synthesis and Chiral Purity

The synthesis of specific enantiomers of 3-Amino-2-benzylpropanoic acid requires methods that can control the three-dimensional arrangement of the atoms, a process known as enantioselective synthesis. A significant approach to obtaining the (R)-enantiomer, often in its Fmoc-protected form for peptide synthesis, involves the use of a chiral nickel(II) complex.

One effective strategy employs a chiral glycine (B1666218) Schiff base Ni(II) complex as a key intermediate. This method provides high stereochemical control without requiring extensive chromatographic purification. The general process is outlined below:

Formation of the Chiral Complex : A chiral ligand, such as an (S)-configured tridentate ligand, reacts with glycine and Ni(II) ions. This forms a square-planar Ni(II) complex that serves as a chiral glycine equivalent.

Alkylation : The complex undergoes alkylation with benzyl (B1604629) bromide under phase-transfer catalysis (PTC) conditions to introduce the benzyl group.

Asymmetric Transformation : A second-order asymmetric transformation is utilized to isolate the desired diastereomer in high purity.

Acidolysis and Protection : The Ni(II) complex is disassembled using acid, releasing the free amino acid. The subsequent reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) yields the final Fmoc-protected product with a high degree of stereochemical purity, often achieving an enantiomeric excess (ee) greater than 98%.

Another established method for the enantioselective synthesis of related β-amino acids involves the use of chiral auxiliaries. For instance, the amidoalkylation of a lithium enolate derived from an oxazolidinone chiral auxiliary has been successfully used. rsc.orgrsc.org This approach also yields products with high chiral purity after cleavage of the auxiliary.

Table 1: Key Aspects of Enantioselective Synthesis of (R)-3-Amino-2-benzylpropanoic acid

| Synthesis Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Chiral Complex Formation | Creation of a chiral template. | Glycine, Ni(II) ions, (S)-chiral ligand | Chiral Ni(II) Schiff base complex. |

| Alkylation | Introduction of the benzyl group. | Benzyl bromide, Phase-Transfer Catalyst (PTC) | Benzylated intermediate complex. |

| Asymmetric Transformation | Isolation of the target stereoisomer. | Second-Order Asymmetric Transformation (SOAT) | High diastereomeric purity. |

Role of Stereochemistry in Biological Activity

The specific three-dimensional structure of each enantiomer of this compound is crucial for its interaction with biological systems, such as enzymes and receptors, which are themselves chiral. The (R)- and (S)-enantiomers can exhibit significantly different, and sometimes opposing, biological effects.

The incorporation of non-natural β-amino acids like this compound into peptides is a key application where stereochemistry is paramount. The configuration of the chiral center influences the peptide's secondary structure, stability against degradation, and its ability to bind to specific biological targets. The defined stereochemistry ensures a precise spatial orientation of the benzyl side chain, which can be critical for hydrophobic interactions within a binding pocket.

Enzymatic processes are highly stereospecific. For example, the enzyme Phenylalanine-2,3-aminomutase (PAM) from Taxus chinensis catalyzes the reversible conversion of (S)-α-phenylalanine to (R)-β-phenylalanine. rcsb.org This highlights how biological systems distinguish between closely related stereoisomers. The enzyme's active site is structured to bind substrates in a specific orientation, allowing catalysis for one enantiomer but not the other. rcsb.org This principle extends to the biological activity of this compound, where one enantiomer may act as a potent inhibitor or agonist, while the other is inactive or has a different function entirely.

Methods for Enantiomeric Excess Determination and Chiral Purity Assessment

% ee = |([R] - [S]) / ([R] + [S])| x 100 wikipedia.org

A variety of analytical techniques are employed for this purpose.

Chiral Chromatography:

High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their separation. brussels-scientific.com For β-amino acids, vancomycin-based and other macrocyclic glycopeptide CSPs are often effective. researchgate.net The separated enantiomers are detected, and the ratio of their peak areas allows for the calculation of the enantiomeric excess. orgsyn.org

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile derivatives of the enantiomers. brussels-scientific.com The differential interaction between the enantiomers and the chiral phase results in their separation. brussels-scientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral additives can create a diastereomeric environment, making the enantiomers spectroscopically distinct. brussels-scientific.com

Chiral Derivatizing Agents: The amino acid is reacted with a pure chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. brussels-scientific.com These diastereomers have different NMR spectra, and the integration of their distinct signals can be used to determine the enantiomeric ratio. brussels-scientific.com

Chiral Lanthanide Shift Reagents: These reagents form temporary complexes with the enantiomers. brussels-scientific.com The resulting diastereomeric complexes exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. brussels-scientific.com

Polarimetry: This traditional method measures the optical rotation of a sample. wikipedia.org A pure enantiomer will rotate plane-polarized light by a specific amount (specific rotation). The optical purity, which is often used interchangeably with enantiomeric excess, is determined by comparing the observed rotation of the sample to the known rotation of the pure enantiomer. wikipedia.org However, this method's accuracy can be affected by concentration and the presence of impurities. wikipedia.org

Table 2: Comparison of Methods for Chiral Purity Assessment

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, widely applicable, can detect low-level enantiomeric impurities. orgsyn.orgnih.gov | Requires method development, solvent consumption. nih.gov |

| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. | High sensitivity, fast analysis once the method is set. brussels-scientific.com | Requires derivatization to ensure volatility. |

| NMR with Chiral Additives | Formation of diastereomers with distinct NMR signals. | Relatively fast, does not require chromatographic separation. brussels-scientific.com | Lower sensitivity than chromatography, requires pure chiral agents. brussels-scientific.com |

Future Research Directions and Translational Potential

Development of Greener Synthetic Protocols for β-Amino Acids

The synthesis of β-amino acids is a cornerstone for the development of novel therapeutic agents and biologically active compounds. researchgate.net Historically, methods such as the Arndt-Eistert homologation of α-amino acids, conjugate additions, and Mannich-type reactions have been employed. illinois.edu However, these traditional strategies often rely on pre-functionalized starting materials, may involve multiple steps, and sometimes use hazardous reagents like diazomethane. illinois.edu Consequently, a significant future direction is the creation of more efficient and environmentally benign synthetic protocols that utilize simpler building blocks. illinois.edu

Recent advancements are moving towards more sustainable and atom-economical approaches. Catalytic 'hydrogen borrowing' represents a powerful strategy for carbon-nitrogen bond formation, enabling the synthesis of β-amino acid esters from β-hydroxyl acid esters. springernature.com This is particularly relevant for creating bio-based chemicals, as it provides a link for converting renewable resources, such as the sugar-based platform chemical 3-hydroxypropionic acid (3-HP), into valuable β-amino acids. springernature.com Other innovative methods include:

Catalytic Aminocarbonylation: An intermolecular aminocarbonylation of alkenes, facilitated by a palladium catalyst and a hypervalent iodine reagent, allows for the synthesis of protected β-amino acid derivatives from simple olefins. illinois.edu

Nickel-Catalyzed Carboxylation: Aziridines can be carboxylated using a nickel catalyst to produce a variety of mono-substituted β-amino acids, including those analogous to natural proteinogenic amino acids. illinois.edu

Solvent-Free Synthesis: Efficient conjugate addition of amines to α,β-unsaturated carbonyl compounds can be achieved under solvent-free conditions using catalysts like silicon tetrachloride, offering a simple and high-yield route to Michael adducts. organic-chemistry.org

Electrochemical Methods: A green synthesis of α-amino acids has been demonstrated through the electrochemical carboxylation of imines in a flow microreactor, a technique that avoids toxic reagents and operates under mild conditions. rsc.org This approach holds promise for adaptation to β-amino acid synthesis.

Future work will likely focus on refining these methods to allow for direct asymmetric synthesis and to broaden the scope to include more complex substitution patterns, such as β2-substituted amino acids, which are not accessible with all current methods. illinois.edu

Exploration of Novel Therapeutic Targets for Derivatives of 3-Amino-2-benzylpropanoic Acid

Derivatives of β-amino acids are a rich source of bioactive compounds with potential applications against a wide range of diseases. mdpi.comresearchgate.net The structural diversity achievable by modifying the core β-amino acid scaffold allows for the exploration of numerous therapeutic targets.

A significant area of investigation is in antimicrobial drug development . The rise of antimicrobial resistance, particularly among ESKAPE pathogens, necessitates the discovery of new antimicrobial agents. nih.gov Novel N-substituted β-amino acid derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria, such as Staphylococcus aureus (MRSA) and Enterococcus faecalis, as well as the fungus Candida albicans. nih.gov The inclusion of a 2-hydroxyphenyl core in these derivatives has been identified as a key feature for their antimicrobial potential, warranting further investigation of this scaffold. nih.gov

In oncology , β-amino acid derivatives are being explored for their anti-proliferative and targeted therapeutic potential. nih.gov

Targeted Protein Degradation: A series of proteolysis-targeting chimeras (PROTACs) derived from a 3-amino-6-(2-hydroxyphenyl)pyridazine structure have been designed as potent degraders of SMARCA2/4, core catalytic subunits of the SWI/SNF chromatin remodeling complex. nih.gov These degraders effectively inhibited the proliferation of hematological cancer cells and represent a promising strategy for cancer therapy. nih.gov

Enzyme Inhibition: Thieno[2,3-b]pyridines, which incorporate an amino acid-like fragment, show potent anti-proliferative activity against cancer cell lines, proposed to act by interfering with phospholipid metabolism through inhibition of PI-PLC. mdpi.com

Kinase Inhibition: A novel diketopiperazine derivative, based on a structure containing an amino acid component, was found to selectively inhibit the proliferation of acute myeloid leukemia (AML) cells with the FLT3-ITD mutation. mdpi.com This suggests that derivatives could be developed as specific kinase inhibitors for cancer treatment. mdpi.com

Sphingolipid Pathway Modulation: Bioactive sphingolipids are crucial in processes like cell proliferation and apoptosis, which are highly relevant to cancer. mdpi.com Therapeutic agents with structural similarities to ceramides, which can be mimicked by amino acid derivatives, have shown potential in modulating these pathways for cancer treatment. mdpi.com

Beyond these areas, β-amino acid derivatives have been investigated as agonists and antagonists of receptors like metabotropic glutamate (B1630785) receptors, and for their activity against viruses and inflammation, highlighting the broad therapeutic potential of this class of compounds. mdpi.comacs.org

Rational Design and Optimization of Derivatives for Specific Biological Applications

The rational design and optimization of derivatives are crucial for translating the potential of the this compound scaffold into effective therapeutic agents. This process involves a systematic approach to modify the molecule's structure to enhance its activity, selectivity, and pharmacokinetic properties.

A key strategy is the synthesis of compound libraries with diverse substituents to perform structure-activity relationship (SAR) studies. For example, in the development of anti-proliferative thieno[2,3-b]pyridine (B153569) analogues, a library of 40 novel compounds was synthesized with variations at multiple positions. mdpi.com This study revealed that compounds with a secondary benzyl (B1604629) alcohol functionality had better efficacy than their benzoyl counterparts, and that specific halogen substitutions on an arylcarboxamide ring were important for maximizing activity. mdpi.com Such insights are vital for guiding the design of more potent molecules.

The design process often leverages known pharmacophores or involves creating hybrid molecules. In the development of SMARCA2/4 degraders, a known SMARCA2/4 bromodomain ligand was conjugated to a VHL E3 ligase ligand using various linkers to create a series of PROTACs. nih.gov The systematic evaluation of these molecules identified a lead compound with potent and selective degradation activity. nih.gov Similarly, new N,N-disubstituted β-amino acids incorporating a thiazole (B1198619) ring have been synthesized to combine the biological activities associated with both moieties. mdpi.comresearchgate.net

Future optimization efforts will continue to employ these strategies, focusing on:

Improving Potency and Selectivity: Fine-tuning substituents and linker lengths to maximize interaction with the biological target and minimize off-target effects. nih.gov

Enhancing Bioavailability: Modifying the scaffold to improve properties like solubility and membrane permeability for better drug delivery.

Exploring Diverse Heterocyclic Moieties: Incorporating different nitrogen-, oxygen-, or sulfur-containing rings, which are common in pharmacologically active compounds, into the β-amino acid structure to discover novel biological activities. mdpi.com

This iterative cycle of design, synthesis, and biological evaluation is essential for the development of optimized β-amino acid derivatives for specific applications, from antimicrobial agents to targeted cancer therapies. nih.govmdpi.com

Q & A

Basic: What are the established synthetic routes for 3-amino-2-benzylpropanoic acid?

Answer:

this compound (ß2-4) is synthesized via a two-step protocol:

Alkylation/Condensation: Methyl cyanoacetate is alkylated or condensed with aromatic aldehydes (e.g., benzaldehyde derivatives) under optimized conditions. For example, benzylamine addition to ethyl acrylate yields intermediates .

Reduction: The resulting nitrile or ester is reduced using catalytic hydrogenolysis (e.g., palladium on charcoal in H₂) or other reducing agents to generate the final amino acid .

Methodological Note: Ensure anhydrous conditions during alkylation and monitor reaction progress via TLC or LC-MS to avoid over-reduction.

Basic: How can racemic mixtures of this compound be resolved?

Answer:

Racemic resolution is achieved through enzymatic acylation . For example:

- Lipase-Catalyzed Resolution: Use Candida antarctica lipase-A with ethyl butanoate in tert-amyl alcohol to selectively acylate one enantiomer, yielding (R)- or (S)-enriched products .

Optimization Tip: Adjust solvent polarity and temperature to enhance enantioselectivity.

Advanced: What chromatographic methods optimize enantiomeric separation of this compound?

Answer:

Chirobiotic Columns (e.g., T, T2, TAG) with teicoplanin-based stationary phases are highly effective. Key parameters:

- Mobile Phase: Use polar organic mode (MeOH/MeCN with 0.1% TEA and AcOH) for baseline separation .

- Flow Rate: 0.5–1.0 mL/min on 250 × 4.6 mm columns (5 µm particle size) for optimal resolution .

Validation: Confirm enantiopurity via circular dichroism (CD) or chiral derivatization followed by HPLC.

Advanced: How does structural modification of this compound impact its biological activity?

Answer:

- Side-Chain Functionalization: Introducing substituents on the benzyl group (e.g., halogens, nitro groups) alters interactions with enzymes or receptors. For example, halogenated analogs show enhanced binding in enzyme inhibition studies .

- Stereochemical Effects: (R)- vs. (S)-enantiomers may exhibit divergent activities in protein-ligand assays. Use molecular docking to predict stereospecific interactions .

Case Study: 3-Amino-3-(2-nitrophenyl)propanoic acid derivatives demonstrate anti-inflammatory activity via COX-2 inhibition .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies key signals (e.g., benzyl protons at δ 7.2–7.4 ppm, α-amino protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry: ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 194.1) and fragmentation patterns .

Quality Control: Pair with elemental analysis to validate purity (>98%).

Advanced: How can this compound be utilized in peptide mimetic design?

Answer:

- Backbone Modification: Incorporate the compound as a non-natural amino acid in peptides to enhance metabolic stability. For example, replace phenylalanine in peptide sequences to study resistance to proteolysis .

- Conformational Restraint: The benzyl group imposes steric constraints, altering peptide secondary structure. Use solid-phase synthesis with Fmoc-protected derivatives for efficient coupling .

Application Example: Analogous β²-amino acids are used in β-peptide foldamers for antimicrobial drug discovery .

Advanced: What mechanistic insights are gained from studying the reactivity of this compound?

Answer:

- Redox Behavior: Hydrogenolysis of intermediates (e.g., N-benzylamino esters) reveals susceptibility to Pd/C-catalyzed debenzylation, critical for protecting-group strategies .

- Acid-Base Properties: The α-amino and carboxyl groups influence solubility and ionic state. Titration studies (pKa ~2.1 for COOH, ~9.4 for NH₂) guide buffer selection in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.